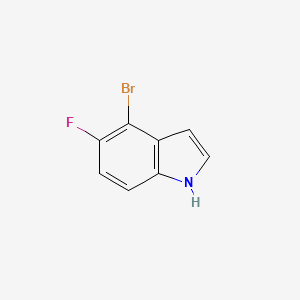

4-bromo-5-fluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRXFJXMJOVFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-5-fluoro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-bromo-5-fluoro-1H-indole, a halogenated indole of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of bromine and fluorine atoms on the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it a valuable building block in medicinal chemistry. This document details two prominent synthetic routes: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. Each section offers a deep dive into the reaction mechanisms, step-by-step experimental protocols, and the rationale behind procedural choices, grounded in established chemical principles.

Introduction: The Significance of Halogenated Indoles in Medicinal Chemistry

The indole nucleus is a ubiquitous pharmacophore found in a vast array of biologically active natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly fluorine and bromine, into the indole ring system is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorine can alter the acidity of nearby protons and engage in favorable hydrogen bonding interactions, while bromine can serve as a handle for further synthetic transformations through cross-coupling reactions. Consequently, this compound represents a versatile intermediate for the synthesis of novel therapeutic agents.

Synthetic Strategy I: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of a wide variety of substituted indoles, particularly those that may be difficult to access through other classical methods like the Fischer synthesis.[3][4][5] This route is advantageous as it starts from readily available o-nitrotoluenes and proceeds under relatively mild conditions, offering a high degree of regiocontrol for substitutions on the benzene ring.[3][4]

Mechanistic Overview

The synthesis proceeds in two key stages:

-

Enamine Formation: The synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[4] The methyl group of the o-nitrotoluene is sufficiently acidic to react and form a vinylogous nitro compound, an enamine.[5] This intermediate is often a highly colored species due to its extended conjugation.[4]

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is typically achieved using various reducing agents, such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid.[4] The newly formed amino group then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of the secondary amine to yield the aromatic indole ring.[4]

Experimental Protocol

The following protocol is adapted from a known synthesis of a closely related analog and is expected to provide the target compound.[6]

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

-

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (158 mmol) and pyrrolidine (31.1 mmol).

-

Heat the reaction mixture to 100 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent, affording the crude enamine intermediate as a dark red residue. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

The crude enamine from the previous step is dissolved in a 1:1 mixture of methanol and tetrahydrofuran (MeOH:THF, 150 mL).

-

To this solution, add Raney nickel (approximately 15 mL of a water suspension).

-

Cool the mixture to 0 °C in an ice bath and slowly add hydrazine monohydrate (47.4 mmol).

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 1-bromo-5-fluoro-2-methyl-3-nitrobenzene | [6] |

| Key Reagents | DMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine | [4][6] |

| Overall Yield | ~37% (Reported for a similar analog) | [6] |

Synthetic Workflow Diagram

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-bromo-5-fluoro-1H-indole: Properties, Reactivity, and Synthetic Considerations

Abstract: 4-bromo-5-fluoro-1H-indole is a halogenated indole derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures and bioactive compounds. This guide offers a comprehensive overview of its known physical and chemical properties, anticipated spectroscopic characteristics, documented reactivity, and plausible synthetic pathways. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction

Indole and its derivatives are cornerstone structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy for modulating key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2] this compound emerges as a valuable synthetic intermediate, combining the reactivity of a C-Br bond, suitable for cross-coupling reactions, with the electronic influence of a fluorine atom. This guide synthesizes available data to provide a detailed technical profile of this compound.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅BrFN

-

Molecular Weight: 214.04 g/mol [5]

-

InChI Key: CIRXFJXMJOVFMR-UHFFFAOYSA-N[5]

The structure consists of a standard indole bicyclic system with a bromine atom at the C4 position and a fluorine atom at the C5 position of the benzene ring.

Physical and Chemical Properties

Comprehensive experimental data for several key physical properties of this compound are not widely reported in peer-reviewed literature. The following table summarizes available information, distinguishing between predicted and experimentally confirmed values.

| Property | Value | Data Type / Source |

| Physical Form | Solid | Experimental[5] |

| Melting Point | Not available | -[6] |

| Boiling Point | 315.9 ± 22.0 °C | Predicted |

| Density | 1.750 ± 0.06 g/cm³ | Predicted |

| Solubility | Not available | - |

| Purity (Commercial) | 95% - 97% | Experimental[5][7] |

| Storage Conditions | 2-8°C, under inert atmosphere | Recommendation[5] |

Spectroscopic Characterization (Anticipated)

While public repositories of the full spectra are not available, the structure of this compound allows for the prediction of its key spectroscopic features. Researchers synthesizing or using this compound can use the following information as a guide for characterization.

-

¹H NMR Spectroscopy: The spectrum is expected to show four distinct signals in the aromatic region and one broad signal for the N-H proton.

-

N-H Proton: A broad singlet is anticipated, typically downfield (> 8.0 ppm).

-

Pyrrole Protons (H2, H3): These will likely appear as multiplets between 6.5 and 7.5 ppm, potentially showing coupling to each other.

-

Benzene Ring Protons (H6, H7): Two protons remain on the benzene portion. H7, adjacent to the nitrogen, and H6, ortho to the fluorine, will appear as doublets or doublet of doublets due to both H-H and H-F coupling.

-

-

¹³C NMR Spectroscopy: A total of eight signals are expected for the eight carbon atoms. The chemical shifts will be significantly influenced by the electronegative halogen substituents. The carbon atoms directly bonded to bromine (C4) and fluorine (C5) will show characteristic shifts, with the C-F bond resulting in a large ¹JCF coupling constant.

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at the C5 position. This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H6 and H4-proton if present, though in this case C4 is substituted). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of the fluorine atom.[8][9]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of roughly equal intensity will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected exact mass for the primary molecular ion (C₈H₅⁷⁹BrFN)⁺ is approximately 212.959 Da.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected to include:

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.

-

C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic band in the 1250-1000 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

-

Reactivity and Synthetic Utility

Patent literature demonstrates that this compound is a versatile intermediate for further functionalization at multiple positions. The inherent reactivity of the indole core, combined with the C-Br bond, allows for a range of selective transformations.

Key Reaction Sites:

-

N1 (Nitrogen): The indole nitrogen is nucleophilic and can be readily alkylated or acylated under basic conditions. This is a common first step to protect the indole or introduce N-substituents.

-

C3 Position: As with many indoles, the C3 position is susceptible to electrophilic substitution. Patent literature shows its derivatization to form a 3-carboxylate ester.

-

C4 (C-Br Bond): The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. Its participation in Suzuki-type couplings to form C-B bonds (via reaction with bis(pinacolato)diboron) has been documented, opening the door for subsequent C-C bond formations.

-

C2 Position: While less reactive towards electrophiles than C3, the C2 position can be functionalized, for example, through a directed metalation-trapping sequence or, as seen in the patent literature, via a dicarboxylation intermediate.

Caption: Reactivity map of this compound.

Plausible Synthetic Approach: Fischer Indole Synthesis

Hypothetical Protocol:

Step 1: Formation of (3-Bromo-4-fluorophenyl)hydrazine The synthesis would begin with the diazotization of 3-bromo-4-fluoroaniline, followed by reduction of the resulting diazonium salt (e.g., with tin(II) chloride) to yield the corresponding phenylhydrazine hydrochloride. Neutralization would provide the free hydrazine base.

Step 2: Condensation and Cyclization The (3-bromo-4-fluorophenyl)hydrazine is then reacted with a suitable two-carbon aldehyde equivalent, such as pyruvic acid or an acetal of acetaldehyde, to form a hydrazone intermediate. This hydrazone, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like ZnCl₂), undergoes a-sigmatropic rearrangement followed by cyclization and aromatization to afford the target this compound.

Step 3: Purification The crude product would be isolated from the reaction mixture, typically by neutralization and extraction with an organic solvent. Purification would likely involve column chromatography on silica gel to separate the desired product from any regioisomeric byproducts or starting materials.

Caption: Plausible Fischer Indole Synthesis workflow.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Signal Word: Warning.[5]

-

Pictogram: GHS07 (Exclamation mark).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[5]

Conclusion

This compound is a valuable, albeit not yet fully characterized, building block for chemical synthesis. While experimental data on its fundamental physical properties like melting point and solubility are sparse, its chemical identity is well-defined, and its commercial availability facilitates its use in research. The true value of this compound lies in its synthetic versatility, with documented reactivity at the N1, C3, and C4 positions making it an attractive starting point for the development of novel, highly functionalized indole derivatives for applications in drug discovery and materials science. Further experimental investigation into its physical properties and the development of optimized, scalable synthetic routes are warranted.

References

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. Products | Azoxy Laboratories [azoxylabs.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2044902-62-5|4-溴-5-氟吲哚啉-2,3-二酮|4-Bromo-5-fluoroindoline-2,3-dione|-范德生物科技公司 [39.100.107.131]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. US9434724B2 - Quinuclidines for modulating alpha 7 activity - Google Patents [patents.google.com]

- 7. US20190300526A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS - Google Patents [patents.google.com]

- 8. WO2020243135A1 - Fused heterocyclic derivatives - Google Patents [patents.google.com]

- 9. Buy 1H-Indole, 1-(4-bromobutyl)-5-fluoro- [smolecule.com]

A Technical Guide to 4-bromo-5-fluoro-1H-indole (CAS No. 1227493-96-0)

Abstract

This document provides a comprehensive technical overview of 4-bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest to the chemical and pharmaceutical research communities. Indole scaffolds are central to numerous biologically active compounds, and the strategic placement of bromine and fluorine atoms on this nucleus offers unique opportunities for modulating physicochemical properties and serving as a versatile handle for further chemical transformations. This guide details the compound's chemical identity, physicochemical properties, a representative synthetic methodology, and critical safety and handling protocols. It is intended to serve as an essential resource for researchers, synthetic chemists, and drug development professionals engaged in the use of this specialized building block.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted indole, a heterocyclic aromatic organic compound. The strategic placement of a bromine atom at the C4 position and a fluorine atom at the C5 position makes it a valuable intermediate in synthetic organic chemistry, particularly for creating more complex molecules through cross-coupling reactions or nucleophilic aromatic substitution.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key identifiers and physical properties of the compound.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 1227493-96-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BrFN | [1][2][4] |

| Molecular Weight | 214.03 g/mol | [1][2][4] |

| Predicted Boiling Point | 315.9 ± 22.0 °C | [1] |

| Predicted Density | 1.750 ± 0.06 g/cm³ | [1] |

| SMILES Code | FC1=C(Br)C2=C(NC=C2)C=C1 | [3][4] |

| InChI Key | CIRXFJXMJOVFMR-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD16609917 | [3][4][5] |

Representative Synthesis

Synthesis Workflow Diagram

Caption: Representative two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of a suitable precursor, such as 1-bromo-2-fluoro-4-methyl-3-nitrobenzene (1 equivalent), in dioxane, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5 equivalents) and pyrrolidine (1 equivalent).[6]

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting residue is the crude enamine intermediate, which is often used in the next step without further purification.[6]

Causality: DMF-DMA and a secondary amine like pyrrolidine react with the activated methyl group of the nitrotoluene derivative to form a highly reactive enamine. The nitro group activates the ortho-methyl group, making its protons acidic and facilitating the condensation.

Step 2: Reductive Cyclization to form this compound

-

Dissolve the crude enamine intermediate from Step 1 in a 1:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF).[6]

-

Add a suspension of Raney Nickel (Raney Ni) in water to the mixture.

-

Cool the reaction vessel to 0 °C in an ice bath.

-

Slowly add hydrazine monohydrate (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 5 hours) until the reaction is complete (monitored by TLC).[6]

-

Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the filter cake with a suitable solvent like Ethyl Acetate (EtOAc).[6]

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel to afford pure this compound.

Causality: Hydrazine in the presence of Raney Nickel is a powerful reducing system. It selectively reduces the nitro group to an amine. The resulting amino group then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic indole ring. This one-pot reduction and cyclization is an efficient method for constructing the indole core.

Spectroscopic Characterization

Confirmation of the identity and purity of this compound requires standard analytical techniques. Commercial suppliers can typically provide comprehensive analytical data, including NMR, HPLC, and LC-MS, upon request.[3][4]

While the specific spectrum for this CAS number is not publicly available, the expected NMR data can be inferred from closely related structures. For example, the ¹H NMR spectrum of the isomeric 4-bromo-6-fluoro-1H-indole shows characteristic signals for the indole protons.[6]

| Data Type | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, including a broad singlet for the N-H proton (typically > 8.0 ppm) and distinct multiplets for the protons on the pyrrole and benzene rings, with coupling patterns influenced by the bromine and fluorine substituents. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole core. The carbons directly attached to bromine and fluorine will exhibit characteristic shifts and C-F coupling. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the benzene ring. |

| LC-MS | A primary peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 214.96 and [M-H]⁻ at m/z ≈ 212.94, confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident. |

| HPLC | A single major peak indicating the purity of the compound, typically >95%. |

Applications in Research and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Halogenated indoles like this compound are particularly valuable as synthetic intermediates.[7]

-

Synthetic Handle : The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents. This is a common strategy for building molecular complexity.[8]

-

Modulation of Properties : The electron-withdrawing nature of the fluorine and bromine atoms can significantly alter the electronic properties of the indole ring, influencing its reactivity and the pKa of the N-H proton.

-

Bioisosteric Replacement : Fluorine is often incorporated into drug candidates to improve metabolic stability, membrane permeability, and binding affinity.

-

Research Chemical : Its availability from various chemical suppliers indicates its use as a building block for synthesizing novel compounds for research and development purposes.[3][4][9]

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, this compound is considered hazardous.[9] Users must exercise caution and adhere to strict safety protocols.

GHS Classification: Warning[9]

-

Skin irritation (Category 2)[9]

-

Serious eye irritation (Category 2A)[9]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system[9]

Precautionary and First-Aid Measures

The following tables summarize the necessary precautions and first-aid responses.

| Precautionary Statements (P-Statements) |

| P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P264 : Wash skin thoroughly after handling.[9] |

| P271 : Use only outdoors or in a well-ventilated area.[9] |

| P280 : Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[9] |

| P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

| P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| P312 : Call a POISON CENTER or doctor if you feel unwell.[9] |

| P403+P233 : Store in a well-ventilated place. Keep container tightly closed.[10] |

| P501 : Dispose of contents/container to an approved waste disposal plant.[10][11] |

| First-Aid Measure | Protocol |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[9][12] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation occurs.[9][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical advice/attention if irritation persists.[9][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Call a poison center or doctor if you feel unwell.[11][12] |

Handling and Storage

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[9][12]

-

Storage : Store in a tightly closed container.[9] Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][12] For long-term storage, an inert atmosphere at 2-8°C is recommended.[3]

References

- 1. This compound CAS#: 1227493-96-0 [m.chemicalbook.com]

- 2. This compound - CAS:1227493-96-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1227493-96-0|this compound|BLD Pharm [bldpharm.com]

- 4. 1227493-96-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 1227493-96-0 | this compound | Boroncore [boroncore.com]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-7-fluoro-5-methyl-1H-indole [synhet.com]

- 8. Indole synthesis [organic-chemistry.org]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-bromo-5-fluoro-1H-indole: Molecular Structure, Conformation, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, computational predictions, and established principles of indole chemistry to offer a detailed understanding of its molecular structure, conformational landscape, spectroscopic signatures, potential synthetic pathways, and reactivity. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of novel indole-based therapeutic agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 5-position of the indole nucleus in this compound presents a unique combination of electronic and steric properties that are of considerable interest for the development of novel pharmaceuticals. This guide provides an in-depth exploration of this molecule, acknowledging the current limitations in experimental data and leveraging theoretical and comparative approaches to build a robust scientific profile.

Molecular Structure and Spectroscopic Characterization

While a definitive X-ray crystal structure for this compound has not been reported in the literature, its molecular structure can be confidently predicted based on the established geometry of the indole ring system and the known effects of halogen substituents.

Predicted Molecular Geometry

The core of this compound is a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. The molecule is expected to be largely planar. The bromine atom at C4 and the fluorine atom at C5 will influence the electron distribution and bond lengths within the benzene portion of the ring. The C-Br bond will be longer than the C-F bond, and both will impact the local electronic environment.

A diagram of the predicted molecular structure is presented below:

Caption: Predicted molecular structure of this compound.

Spectroscopic Signatures

Predicting the spectroscopic characteristics of this compound is crucial for its identification and characterization in synthetic and biological studies. These predictions are based on data from analogous compounds and theoretical calculations.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm. - Pyrrole protons (H2, H3): Doublets or triplets in the aromatic region, with coupling constants typical for the indole ring. - Benzene ring protons (H6, H7): Doublets or multiplets in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. |

| ¹³C NMR | - C4 and C5: Resonances will be significantly influenced by the directly attached bromine and fluorine atoms, with the C-F coupling being a key diagnostic feature. - Other aromatic carbons: Chemical shifts will be in the typical range for substituted indoles. |

| ¹⁹F NMR | - A singlet or doublet (due to coupling with H6) is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. The ¹⁹F NMR spectrum for 4-fluoroindole shows a signal at -122.8 ppm, which can serve as a reference point. |

| Mass Spectrometry (MS) | - The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected monoisotopic mass is approximately 212.95894 Da. |

| Infrared (IR) Spectroscopy | - N-H stretch: A sharp absorption band around 3400-3500 cm⁻¹. - C-H aromatic stretch: Bands above 3000 cm⁻¹. - C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region. - C-F and C-Br stretches: These will appear in the fingerprint region (below 1200 cm⁻¹). |

Conformational Analysis

The conformational flexibility of this compound is limited due to its rigid bicyclic aromatic structure. The primary conformational aspect to consider is the orientation of the N-H proton, which can theoretically exist in syn or anti conformations relative to the benzene ring. However, for the unsubstituted indole, the planar conformation is the most stable. The introduction of substituents is unlikely to induce significant puckering of the rings.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the subtle conformational preferences and electronic properties of such molecules. DFT calculations on substituted indoles have been shown to provide accurate predictions of their electronic structure and redox potentials. For this compound, DFT calculations could elucidate the preferred orientation of the N-H proton and the impact of the halogen substituents on the overall molecular geometry and electronic distribution. The strong inductive effect of the fluoro group can influence the puckering of heterocyclic rings, a phenomenon well-documented in molecules like 4-fluoroprolines.

Synthesis and Reactivity

Potential Synthetic Routes

One plausible approach is a multi-step synthesis starting from a suitably substituted aniline or nitrotoluene derivative. The Leimgruber-Batcho indole synthesis is a versatile method that could be adapted for this purpose.

Spectroscopic Characterization of 4-bromo-5-fluoro-1H-indole: A Technical Guide

Introduction: The Significance of Halogenated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as bromine and fluorine, on this privileged structure offers a powerful tool to modulate the physicochemical and pharmacological properties of indole-based compounds. 4-bromo-5-fluoro-1H-indole is a prime example of a di-halogenated indole with significant potential in drug discovery. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, quality control, and the interpretation of its behavior in biological systems.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific isomer, this guide will leverage predicted data, analysis of closely related analogs, and fundamental spectroscopic principles to provide a robust characterization framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the inherent electronic structure of the indole nucleus.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | ~8.2 | br s | - |

| H-2 | ~7.3 | t | J ≈ 2.5 |

| H-3 | ~6.6 | t | J ≈ 2.5 |

| H-6 | ~7.1 | d | J(H-F) ≈ 8.5 |

| H-7 | ~7.4 | d | J(H-H) ≈ 8.5 |

Causality Behind Predictions: The N-H proton is typically observed as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The protons at positions 2 and 3 of the pyrrole ring will exhibit characteristic triplet-like appearances due to coupling with each other and the N-H proton. The aromatic protons H-6 and H-7 will show doublet splitting from coupling to each other. Furthermore, H-6 will exhibit an additional coupling to the adjacent fluorine atom (³JH-F), which is typically in the range of 8-10 Hz for ortho coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The presence of bromine and fluorine will induce significant shifts in the attached and adjacent carbons.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~125 | - |

| C-3 | ~103 | - |

| C-3a | ~128 | d, J ≈ 5 |

| C-4 | ~108 | d, J ≈ 10 |

| C-5 | ~158 | d, J ≈ 250 |

| C-6 | ~112 | d, J ≈ 20 |

| C-7 | ~125 | d, J ≈ 5 |

| C-7a | ~135 | - |

Expertise in Interpretation: The carbon directly attached to the highly electronegative fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly downfield. The carbons ortho (C-4, C-6) and meta (C-3a, C-7) to the fluorine will show smaller two-bond and three-bond C-F couplings, respectively. The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the aromatic ring.

Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz):

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 5-F | ~ -120 to -125 | d | J(F-H6) ≈ 8.5 |

Field-Proven Insights: The chemical shift of fluorine on an aromatic ring is highly dependent on the other substituents. For a fluoro-substituted indole, the chemical shift is expected in this region relative to a standard like CFCl₃. The fluorine signal will be split into a doublet due to coupling with the ortho proton (H-6).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range (e.g., -100 to -150 ppm).

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrum

For this compound (C₈H₅BrFN), the molecular weight is 214.03 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet of equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Notes |

| 213, 215 | [M]⁺ | Molecular ion peak, characteristic bromine isotope pattern. |

| 134 | [M - Br]⁺ | Loss of a bromine atom. |

| 107 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrrole ring. |

Trustworthiness of Isotopic Patterns: The presence of the M/M+2 isotopic pattern is a definitive indicator of a monobrominated compound, providing a high degree of confidence in the elemental composition.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information, or Electrospray Ionization (ESI) for LC-MS for softer ionization and clear observation of the molecular ion.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze the fragmentation pattern to propose fragmentation pathways consistent with the structure.

Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium, sharp |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600-1450 | C=C aromatic ring stretch | Medium to strong |

| ~1250-1150 | C-F stretch | Strong |

| ~1100-1000 | C-N stretch | Medium |

| ~800-700 | Aromatic C-H bend (out-of-plane) | Strong |

| ~600-500 | C-Br stretch | Medium to weak |

Authoritative Grounding in Vibrational Modes: The N-H stretching vibration of the indole ring typically appears as a sharp band around 3400 cm⁻¹. The C-F and C-Br stretching vibrations are expected in the fingerprint region, with the C-F stretch being particularly strong and characteristic. The aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-bromo-5-fluoro-1H-indole

Introduction: The Significance of 4-bromo-5-fluoro-1H-indole in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity. Among the vast array of substituted indoles, this compound stands out as a particularly valuable building block. The strategic placement of the bromine and fluorine atoms on the benzene ring offers medicinal chemists a powerful handle for modulating pharmacokinetic and pharmacodynamic properties. The bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of the key starting materials and synthetic strategies for accessing this important molecule, with a focus on practical, field-proven methodologies.

Strategic Approaches to the Synthesis of this compound

The synthesis of polysubstituted indoles such as this compound requires careful consideration of the starting materials and the chosen synthetic route. Two of the most robust and widely adopted methods for constructing the indole nucleus are the Leimgruber-Batcho and the Fischer indole syntheses. This guide will delve into both pathways, providing a detailed analysis of the requisite starting materials and reaction conditions.

Part 1: The Leimgruber-Batcho Synthesis: A Versatile Route from Substituted Nitrotoluenes

The Leimgruber-Batcho indole synthesis is a powerful method that begins with an ortho-nitrotoluene derivative.[1] A key advantage of this approach is its convergence and the often high yields achieved under relatively mild conditions.[2] The general strategy involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to forge the indole ring.

Key Starting Material: 2-bromo-3-fluoro-6-nitrotoluene

The successful execution of the Leimgruber-Batcho synthesis for this compound hinges on the availability of the key starting material, 2-bromo-3-fluoro-6-nitrotoluene . While not as commonly available as simpler nitrotoluenes, it can be synthesized from commercially available precursors.

A plausible synthetic route to this intermediate starts from 4-fluoro-2-nitrotoluene.[3] The synthesis involves a regioselective bromination, which is directed by the activating methyl group and the deactivating but ortho,para-directing nitro group.

Synthetic Workflow for the Leimgruber-Batcho Approach

The overall workflow for the synthesis of this compound via the Leimgruber-Batcho methodology is depicted below.

Caption: Leimgruber-Batcho synthetic workflow.

Experimental Protocols

This protocol is adapted from a general procedure for the bromination of nitrotoluenes.[3]

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Trifluoroacetic Acid

-

Ethyl Acetate

-

Water

-

Brine

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.

-

Carefully add concentrated sulfuric acid to the solution.

-

Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-fluoro-6-nitrotoluene.

This is a general protocol that can be adapted for the specific substrate.[1]

Materials:

-

2-bromo-3-fluoro-6-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

Dimethylformamide (DMF)

-

Raney Nickel (slurry in water)

-

Hydrazine hydrate or Hydrogen gas

-

Methanol or Ethanol

-

Ethyl Acetate

-

Celite

Procedure:

Step A: Enamine Formation

-

To a solution of 2-bromo-3-fluoro-6-nitrotoluene (1.0 eq) in DMF, add pyrrolidine (1.2 eq) followed by DMF-DMA (1.2 eq).

-

Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

Step B: Reductive Cyclization

-

Dissolve the crude enamine in methanol or ethanol.

-

Carefully add a catalytic amount of Raney Nickel slurry.

-

For hydrogenation with hydrazine, add hydrazine hydrate (3-5 eq) dropwise at room temperature. An exothermic reaction with gas evolution should be observed. Alternatively, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield this compound.

Part 2: The Fischer Indole Synthesis: A Classic and Reliable Approach

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5] For the synthesis of this compound, the key is to prepare the corresponding (2-bromo-3-fluorophenyl)hydrazine.

Key Starting Material: (2-bromo-3-fluorophenyl)hydrazine

The critical precursor for the Fischer synthesis of the target indole is (2-bromo-3-fluorophenyl)hydrazine . This compound can be prepared from the corresponding aniline, 2-bromo-3-fluoroaniline, via a diazotization reaction followed by reduction.

Synthetic Workflow for the Fischer Indole Approach

The general workflow for synthesizing this compound using the Fischer methodology is outlined below.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

4-bromo-5-fluoro-1H-indole mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 4-bromo-5-fluoro-1H-indole as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide explores the hypothesized mechanism of action of a specific halogenated indole, this compound, as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression, particularly in the tumor microenvironment.[3][4][5] While direct experimental evidence for the biological activity of this compound is not yet prevalent in public literature, its structural similarity to known indole-based IDO1 inhibitors suggests a plausible role in this context. This document will provide a comprehensive overview of the IDO1 signaling pathway, propose a putative mechanism of inhibition for this compound, and detail the requisite experimental protocols to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology.

Introduction: The Therapeutic Potential of Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][6][7] Under normal physiological conditions, IDO1 is expressed at low levels in various tissues and plays a role in maintaining immune homeostasis.[3][5] However, in the context of cancer, many tumors overexpress IDO1 to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[3][8]

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The depletion of tryptophan in the local environment inhibits the proliferation and function of effector T cells, which are highly sensitive to tryptophan levels.[9]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the aryl hydrocarbon receptor (AHR), leading to the induction of regulatory T cells (Tregs) and apoptosis of effector T cells.[6][9]

Given its central role in tumor immune escape, IDO1 has emerged as a promising target for cancer immunotherapy.[4][8][10] The development of small molecule inhibitors of IDO1 aims to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[3][11]

The Indole Scaffold in IDO1 Inhibition

A variety of chemical scaffolds have been explored for their IDO1 inhibitory activity, with indole derivatives being a prominent class.[] The structural resemblance of these compounds to the natural substrate, L-tryptophan, allows for competitive binding to the active site of the IDO1 enzyme. The specific substitutions on the indole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The presence of halogens, such as bromine and fluorine, can enhance binding affinity and improve metabolic stability.[13]

Proposed Mechanism of Action of this compound

Based on the established role of indole derivatives as IDO1 inhibitors, we hypothesize that this compound functions as a competitive inhibitor of IDO1. The proposed mechanism is centered on its ability to bind to the active site of the enzyme, thereby preventing the binding and subsequent degradation of L-tryptophan.

Putative Binding Interactions

The binding of this compound to the IDO1 active site is likely governed by a combination of hydrophobic and electrostatic interactions. The indole ring itself would occupy the same pocket as the indole moiety of tryptophan. The bromine and fluorine substitutions at the 4 and 5 positions, respectively, could contribute to enhanced binding affinity through several mechanisms:

-

Halogen Bonding: The bromine atom may form a halogen bond with a Lewis basic residue in the active site.

-

Increased Hydrophobicity: The halogen substituents would increase the hydrophobicity of the molecule, potentially leading to more favorable interactions within the hydrophobic active site.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the electronic distribution of the indole ring, potentially optimizing its interaction with the heme cofactor and surrounding amino acid residues.

Visualization of the IDO1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the kynurenine pathway and the proposed point of intervention by this compound.

Caption: IDO1 pathway and proposed inhibition by this compound.

Experimental Validation Workflow

To validate the hypothesis that this compound is an IDO1 inhibitor, a systematic experimental approach is required. This workflow progresses from in vitro enzymatic assays to cell-based and potentially in vivo models.

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity and to determine its potency (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is expressed and purified. A reaction buffer containing L-tryptophan, methylene blue, and ascorbic acid is prepared.

-

Compound Dilution Series: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Enzyme Reaction: The IDO1 enzyme is pre-incubated with varying concentrations of the test compound. The reaction is initiated by the addition of L-tryptophan.

-

Detection of Kynurenine: The reaction is stopped, and the amount of kynurenine produced is quantified. This is typically done by converting kynurenine to a colored product with Ehrlich's reagent and measuring the absorbance at 480 nm.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent inhibition of IDO1 activity, yielding a specific IC50 value.

| Parameter | Description |

| IC50 | The half maximal inhibitory concentration of this compound against IDO1. |

| Ki | The inhibition constant, which can be determined through kinetic studies (e.g., Michaelis-Menten kinetics) to elucidate the mode of inhibition (e.g., competitive, non-competitive). |

Cell-Based IDO1 Activity Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Methodology:

-

Cell Culture: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or peripheral blood mononuclear cells (PBMCs), is used.

-

IDO1 Induction: The cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1.

-

Compound Treatment: The IFN-γ stimulated cells are then treated with a dilution series of this compound.

-

Measurement of Kynurenine: After a suitable incubation period, the supernatant is collected, and the concentration of kynurenine is measured using HPLC or a colorimetric assay as described above.

-

Data Analysis: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the compound concentration.

Expected Outcome: A reduction in kynurenine levels in the cell culture supernatant in a dose-dependent manner.

T-Cell Proliferation Assay

Objective: To evaluate the functional consequence of IDO1 inhibition by this compound on T-cell proliferation.

Methodology:

-

Co-culture System: A co-culture of IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells) and human T cells is established.

-

Compound Treatment: The co-culture is treated with this compound.

-

T-Cell Proliferation Measurement: T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE dilution assays by flow cytometry.

-

Data Analysis: The ability of the compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1 is quantified.

Expected Outcome: Restoration of T-cell proliferation in the presence of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the mechanism of action of this compound has not been explicitly detailed in the current scientific literature, its chemical structure strongly suggests a potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1. The proposed mechanism, centered on competitive binding to the IDO1 active site, provides a solid foundation for further investigation. The experimental workflow outlined in this guide offers a clear and logical path to validate this hypothesis and to characterize the compound's therapeutic potential. Successful validation would position this compound as a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy.

References

- 1. news-medical.net [news-medical.net]

- 2. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 7. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 13. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-bromo-5-fluoro-1H-indole in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-5-fluoro-1H-indole, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for understanding its solubility based on its physicochemical properties and the behavior of structurally related compounds. Furthermore, it outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents, empowering researchers to generate precise data for their specific applications.

Introduction to this compound and the Significance of its Solubility

This compound is a halogenated derivative of indole, a core heterocyclic scaffold found in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of bromine and fluorine atoms on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Understanding the solubility of this compound is a critical first step in the drug discovery and development pipeline. Accurate solubility data is essential for:

-

Chemical Synthesis and Purification: Selecting appropriate solvents for reactions, extractions, and crystallizations.

-

Formulation Development: Designing effective delivery systems for in vitro and in vivo studies.

-

Biological Screening: Ensuring the compound is sufficiently dissolved to produce reliable results in high-throughput screening and other biological assays.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Key properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | |

| Molecular Weight | 214.03 g/mol | |

| Predicted Boiling Point | 315.9 ± 22.0 °C | |

| Predicted Density | 1.750 ± 0.06 g/cm³ |

The presence of the indole nitrogen provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor. The bromine atom increases the molecular weight and polarizability, while the highly electronegative fluorine atom can influence the electronic distribution and potential for dipole-dipole interactions. The overall molecule possesses both polar (the N-H group) and nonpolar (the benzene and pyrrole rings) regions, suggesting a nuanced solubility profile across different solvent classes.

Predicted Solubility Profile of this compound

Based on the fundamental principle of "like dissolves like," a qualitative solubility profile for this compound in various organic solvents can be predicted. It is crucial to note that the following table represents a scientifically informed prediction, and experimental verification is essential for obtaining accurate quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | Its polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility. | |

| Nonpolar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |

The presence of both a hydrogen bond donor (N-H) and halogen atoms suggests that this compound will exhibit favorable solubility in solvents that can engage in these interactions. Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors, which will strongly interact with the indole N-H. Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to good solubility. In nonpolar solvents, the solubility is expected to be lower, driven primarily by weaker van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

To each vial, add a known volume of the desired organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume

-

The 4-Bromo-5-fluoro-1H-indole Scaffold: A Keystone for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan.[1] Its unique electronic properties and versatile reactivity have made it a cornerstone in the design of countless therapeutic agents. The strategic introduction of halogen atoms, specifically bromine and fluorine, onto this core dramatically enhances its utility. The 4-bromo-5-fluoro-1H-indole scaffold, in particular, has emerged as a high-value building block for drug discovery programs.

The fluorine atom at the C5 position serves as a powerful modulator of physicochemical properties. Its high electronegativity can alter the acidity of the N-H proton, influence molecular conformation, and enhance metabolic stability by blocking a potential site of oxidative metabolism.[2] Concurrently, the bromine atom at the C4 position acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries.[3]

This guide provides a comprehensive analysis of the reactivity and stability of the this compound core, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Properties and Chemical Stability

The reactivity of the this compound scaffold is governed by the interplay of the inherent electronic nature of the indole ring and the perturbing effects of its halogen substituents.

-

Electronic Landscape : The indole ring is an electron-rich aromatic system. The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the N-H proton and decreases the electron density of the benzene portion of the ring. The bromine at C4 also contributes a -I effect. These effects make the benzene ring less susceptible to classical electrophilic aromatic substitution compared to unsubstituted indole. However, the pyrrole ring, particularly the C3 position, retains significant nucleophilicity.

-

Stability Profile : The this compound scaffold is a crystalline solid and is generally stable under ambient storage conditions. Like most indoles, it is susceptible to degradation and polymerization under strongly acidic conditions. It is also sensitive to strong oxidizing agents. The electron-withdrawing nature of the halogens lends a degree of stability against oxidative degradation compared to electron-rich indoles. For reactions requiring strong bases or nucleophiles, protection of the N-H proton is often a mandatory prerequisite to prevent undesired side reactions.

A Positional Guide to Reactivity and Functionalization

Understanding the reactivity at each position of the scaffold is critical for designing successful synthetic strategies. The following diagram illustrates the primary sites of reactivity.

Caption: Reactivity hotspots of the this compound scaffold.

N1-Position: The Gateway to Control

The indole nitrogen (N1) is weakly acidic and its reactivity is a pivotal consideration in any synthetic sequence.

-

Deprotonation and N-Functionalization : The N-H proton can be removed by moderately strong bases (e.g., NaH, KHMDS) to generate the corresponding indolide anion. This nucleophile can then be trapped with various electrophiles to achieve N-alkylation, N-arylation, or N-acylation.

-

The Critical Role of N-Protection : In most functionalization reactions targeting the carbon framework, particularly metal-catalyzed cross-couplings or lithiation, N-protection is essential. The unprotected N-H is incompatible with organometallic reagents and can interfere with catalytic cycles. Failure to protect the nitrogen often leads to low yields or complete reaction failure. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its eventual removal.

| Protecting Group | Introduction Reagents | Stability | Cleavage Conditions | Causality for Choice |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP | Stable to most coupling conditions | TFA, HCl | Easy to introduce and remove; ideal for early-stage synthesis. |

| Tosyl (p-Toluenesulfonyl) | TsCl, Base | Very robust; stable to strong bases, organometallics | Strong reducing agents (Mg/MeOH), strong base (NaOH) | Chosen for multi-step sequences requiring high stability. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, Base | Stable to organolithiums, some acids | Fluoride source (TBAF), strong acid | Offers orthogonal deprotection strategy to acid-labile groups. |

C4-Bromo Position: The Workhorse for Diversification

The carbon-bromine bond at the C4 position is the scaffold's most valuable asset, providing a reliable entry point for palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-nitrogen bonds.

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is a premier method for introducing aryl, heteroaryl, or vinyl substituents.[4][5][6]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere is Non-Negotiable : To a flame-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The exclusion of oxygen and moisture is paramount as they can oxidize and deactivate the Pd(0) active catalyst.

-

Solvent Selection : Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or DME and water is common, as the water is crucial for activating the boronic acid for transmetalation.[7]

-

Thermal Drive : Heat the reaction mixture, typically to 80-100 °C, under an inert atmosphere (Argon or Nitrogen).

-

Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It couples the aryl bromide with a primary or secondary amine.[3][8][9] The success of this reaction is highly dependent on the choice of phosphine ligand.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Rigorous Anhydrous/Anaerobic Conditions : To an oven-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%). Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS (1.2-1.5 equiv.). The base is critical for deprotonating the amine, making it a more effective nucleophile for the palladium complex.

-

Amine Addition : Add the amine coupling partner (1.1-1.3 equiv.).

-

Solvent and Temperature : Add a degassed, anhydrous aprotic solvent like toluene or dioxane. Heat the reaction mixture, typically to 80-110 °C.

-

Monitoring and Workup : Monitor the reaction by LC-MS. Upon completion, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. The product is isolated after standard workup and purification by chromatography.

Other Reactive Sites

-